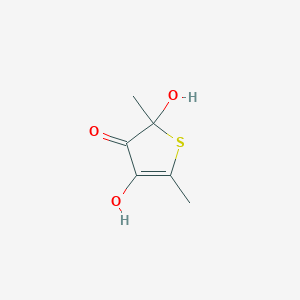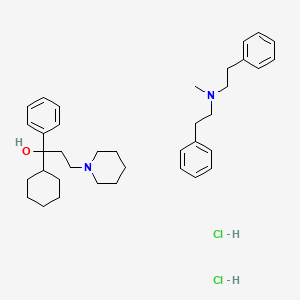
Lunacrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lunacrine is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.
Wissenschaftliche Forschungsanwendungen
1. Cancer Research and Potential Chemotherapeutic Applications
Lunacrine has shown potential in cancer research, particularly in inducing apoptosis in human cancer cells. Studies have demonstrated its cytotoxicity against various cancer cell lines, including cervical and breast cancer cells. For example, Dia and Mejia (2010) found that lunasin, a component of lunacrine, caused cytotoxicity in HT-29 colon cancer cells, inducing apoptosis through activation of mitochondrial pathways and upregulation of pro-apoptotic nuclear clusterin expression (Dia & Mejia, 2010). Furthermore, Zubair et al. (2016) reported the high concentration of lunacrine in the ethyl acetate wood extract of Lunasia amara, confirming its potential cytotoxic property (Zubair, Anam, & Lallo, 2016).
2. Research in Nuclear Astrophysics
Interestingly, Lunacrine is also associated with the LUNA experiment, a significant study in nuclear astrophysics. This experiment involves the direct measurement of the cross-section of nuclear reactions relevant for stellar and primordial nucleosynthesis. The LUNA experiment, as described by Cavanna (2018), contributes to understanding nuclear fusion reactions in astrophysical contexts (Cavanna, 2018).
3. Implications for Solar Neutrino Research and Cosmology
The LUNA experiment, which Lunacrine is indirectly associated with, has also made significant contributions to solar neutrino research and cosmology. Broggini (2006) discussed the implications of LUNA results on the understanding of neutrino physics and cosmology, particularly in measurements relevant to the sun and the nucleosynthesis inside stars (Broggini, 2006).
Eigenschaften
CAS-Nummer |
82-40-6 |
|---|---|
Produktname |
Lunacrine |
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(2R)-8-methoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C16H19NO3/c1-9(2)13-8-11-15(18)10-6-5-7-12(19-4)14(10)17(3)16(11)20-13/h5-7,9,13H,8H2,1-4H3/t13-/m1/s1 |
InChI-Schlüssel |
FMEKJMQGMONLTQ-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |
SMILES |
CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |
Kanonische SMILES |
CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B1207001.png)






![(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1207010.png)
![5-Hydroxy-4-oxo-5-(2-oxopropyl)-4,5-dihydro-1h-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid](/img/structure/B1207012.png)
![3-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1207014.png)


